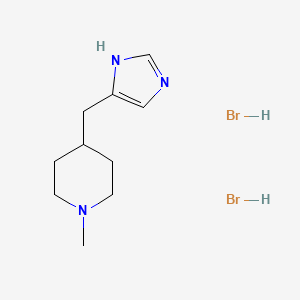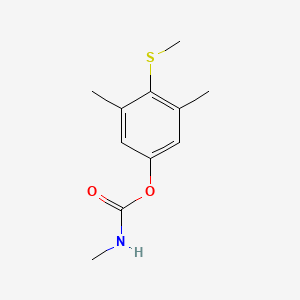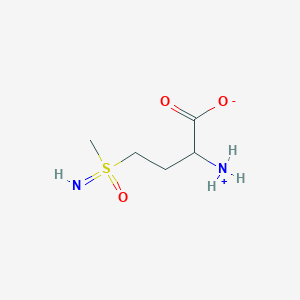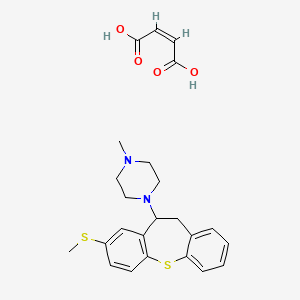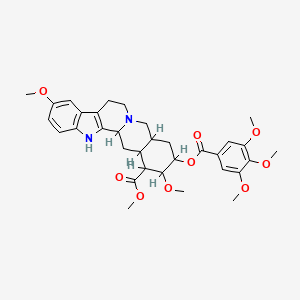
Méthyllucidone
Vue d'ensemble
Description
Methyllucidone is a naturally occurring compound isolated from the plant Lindera erythrocarpa Makino. It is known for its neuroprotective and antioxidant properties, making it a subject of interest in various scientific research fields .
Applications De Recherche Scientifique
Methyllucidone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and chemical reactivity.
Biology: Investigated for its neuroprotective effects and ability to modulate oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of antioxidant formulations and neuroprotective agents.
Mécanisme D'action
Target of Action
Methyllucidone primarily targets the Nrf-2/HO-1 signaling pathway . It also interacts with PI3K and STAT3 . These targets play crucial roles in various cellular processes, including antioxidant signaling, inflammation regulation, and cell survival .
Mode of Action
Methyllucidone acts as a neuroprotective agent and an antioxidant . It inhibits the production of reactive oxygen species (ROS) and activates antioxidant signaling pathways that include Nrf-2 and PI3K . It also regulates STAT3 activity .
Biochemical Pathways
Methyllucidone affects several biochemical pathways. It upregulates the expression of heme oxygenase 1 (HO-1) and promotes the nuclear translocation of nuclear factor-E2-related factor 2 (Nrf-2), an intracellular antioxidant enzyme, and its transcription factor . Additionally, it involves Akt phosphorylation regulating Nrf-2 . These pathways are crucial for antioxidant signaling and neuroprotection .
Result of Action
Methyllucidone has been shown to significantly enhance the viability of HT-22 cells under glutamate-induced oxidative conditions . This suggests that Methyllucidone has a neuronal mechanism to protect neurons without microglial regulation . It effectively blocks the glutamate effect to increase ROS production .
Action Environment
The action of Methyllucidone can be influenced by various environmental factors. For instance, excessive extracellular glutamate in the central nervous system (CNS) can lower glutathione levels, inhibiting cystine/glutamate transporters, which cause the accumulation of ROS and neuronal cell death . Methyllucidone’s antioxidant effect can help moderate this oxidative damage and maintain cellular redox homeostasis .
Analyse Biochimique
Biochemical Properties
Methyllucidone interacts with several enzymes and proteins in biochemical reactions. It has been found to inhibit the production of reactive oxygen species (ROS), and activates antioxidant signaling pathways that include nuclear factor-E2-related factor 2 (Nrf-2) and phosphatidylinositol 3-kinase (PI3K) .
Cellular Effects
Methyllucidone has significant effects on various types of cells and cellular processes. It has been reported to exhibit neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells . The pretreatment of Methyllucidone significantly enhanced the viability of HT-22 cells under glutamate-induced oxidative conditions .
Molecular Mechanism
Methyllucidone exerts its effects at the molecular level through several mechanisms. Additionally, Akt phosphorylation regulating Nrf-2 was confirmed to be involved in the neuroprotective signaling activated by Methyllucidone .
Temporal Effects in Laboratory Settings
It has been reported that Methyllucidone exhibits neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells .
Metabolic Pathways
Methyllucidone is involved in several metabolic pathways. It has been found to modulate multiple signaling pathways, such as inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyllucidone can be synthesized through the extraction from Lindera erythrocarpa Makino. The extraction process involves the use of organic solvents to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of methyllucidone typically involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction or solvent extraction. These methods ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyllucidone undergoes various chemical reactions, including:
Oxidation: Methyllucidone can be oxidized to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: Methyllucidone can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methyllucidone .
Comparaison Avec Des Composés Similaires
Methyllucidone is compared with other similar compounds such as:
Lucidone: Similar in structure but differs in its specific functional groups.
Ethyllucidone: Another derivative with slight variations in its molecular structure.
Linderone: Shares similar antioxidant and neuroprotective properties.
Methyllinderone: A closely related compound with comparable biological activities.
These compounds share similar properties but differ in their specific chemical structures and biological activities, highlighting the uniqueness of methyllucidone .
Propriétés
IUPAC Name |
(2Z)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVJPYUOAZKPN-PBMBQWDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)/C(=C(\C=C\C2=CC=CC=C2)/OC)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


